
3-Chloropropionic acid
Overview
Description
3-Chloropropionic acid (3CP, C₃H₅ClO₂) is a halogenated carboxylic acid characterized by a chlorine atom substituted at the terminal carbon of the propionic acid backbone. Its molecular structure features a carboxylic acid group (-COOH) and a chloromethylene (-CH₂Cl) moiety, which influence its physical, chemical, and biological properties. The crystal structure of 3CP reveals two molecules per asymmetric unit, with C–Cl bond lengths of ~1.794–1.795 Å and dihedral angles (Cl–C–C–C) of approximately ±67°, indicating a planar conformation . Intermolecular interactions include classical O–H···O hydrogen bonds forming carboxylic acid dimers, supplemented by weaker C–H···O and C–H···Cl contacts, which collectively stabilize the crystal lattice . These structural attributes contribute to its higher melting point compared to plain propionic acid due to enhanced intermolecular interactions .
3CP is widely used in organic synthesis, such as in the preparation of surfactants , biodegradable polymers , and pharmaceutical intermediates . It also serves as a precursor in the synthesis of herbicides and pesticides, though its environmental persistence and toxicity necessitate biodegradation studies .
Preparation Methods
Direct Hydrochlorination of Acrylic Acid with Hydrogen Chloride Gas
The most widely documented method involves the gas-phase reaction of acrylic acid with anhydrous hydrogen chloride (HCl). As detailed in U.S. Patent 5,731,469, this process operates at atmospheric pressure with a molar ratio of HCl to acrylic acid between 0.7:1 and 1.3:1 . The reaction is conducted in a glass or vitrified steel reactor at 40–60°C , with continuous stirring to ensure efficient gas-liquid contact .
Key advantages include near-quantitative yields (≥94% 3-CPA) and minimal residual acrylic acid (<2 wt%) . However, the exothermic nature of the reaction necessitates precise temperature control to prevent polymerization side reactions. Post-reaction degassing with nitrogen or reduced-pressure distillation removes unreacted HCl, yielding a product suitable for direct use in downstream syntheses .
Aqueous-Phase Hydrochlorination with Catalytic Additives
Japanese Patent JP2701229B2 describes a modified approach using aqueous hydrochloric acid and acrylic acid in the presence of quaternary ammonium salts . This method achieves an 87% yield after azeotropic drying, with the reaction medium maintained at ≤60°C to suppress side-product formation . The aqueous phase (10–30 wt% acrylic acid) enhances solubility but requires subsequent water removal, adding operational complexity .
Comparative studies indicate that catalytic additives improve reaction rates by facilitating proton transfer, though they introduce challenges in catalyst recovery and product purification . This method is less favored industrially due to higher energy costs associated with azeotropic distillation.
Method | Temperature (°C) | HCl:Acrylic Acid Ratio | Yield (%) | Residual Acrylic Acid (wt%) |
---|---|---|---|---|
Direct Gas-Phase | 40–60 | 1.3:1 | ≥94 | <2 |
Aqueous Catalytic | ≤60 | 1:1 | 87 | 3–5 |
Semi-Continuous | 45–50 | 1.3:1 | 98.5 | <1 |
High-Pressure Hydrochlorination and Limitations
Early methods described in U.S. Patent 2,759,018 utilized pressurized HCl gas (≥2 atm) to drive the reaction at lower temperatures (<60°C ) . While this approach enhances selectivity, it necessitates specialized equipment rated for high-pressure corrosive environments, increasing capital and maintenance costs . Modern practices favor atmospheric-pressure systems to avoid these drawbacks, though high-pressure variants remain relevant for niche applications requiring ultra-high purity .
Post-Reaction Processing and Purification
Critical to all methods is the removal of unreacted HCl and water. Azeotropic distillation with toluene or chloroform is commonly employed, reducing water content to <0.5 wt% . For aqueous-phase reactions, vacuum distillation achieves comparable results but risks thermal degradation if temperatures exceed 70°C . The final product is often stabilized with inhibitors like hydroquinone methyl ether (200 ppm) to prevent polymerization during storage .
Emerging Trends and Environmental Considerations
Recent advancements focus on solvent-free systems and catalytic recycling to minimize waste. For instance, replacing traditional solvents with ionic liquids could enhance reaction rates while simplifying product isolation . Environmental regulations increasingly dictate the phasing out of chlorinated solvents, prompting research into greener alternatives such as bio-based acrylic acid derivates.
Chemical Reactions Analysis
Thermal Decomposition Pathways
Gas-phase elimination studies reveal two competing mechanisms:
a) Concerted Four-Membered Transition State
-
Activation energy: 53.2 kcal/mol (AM1 method)
-
Products: CO₂ + HCl + propene
b) Stepwise Six-Membered Transition State
-
Intermediate: Chloropropionyl chloride
-
Secondary reaction: CO elimination
The crystalline structure promotes decomposition through intermolecular C-H∙∙∙Cl interactions, lowering the melting point compared to propionic acid .
Nucleophilic Substitution Reactions
The β-chlorine undergoes displacement reactions with various nucleophiles:
Reagent | Product | Conditions | Yield |
---|---|---|---|
NaOH (aq) | β-Hydroxypropionic acid | 25°C, 1hr | 89% |
NH₃ (gas) | β-Aminopropionic acid | 100°C, autoclave | 75% |
KCN | β-Cyanopropionic acid | DMF, reflux | 68% |
NaSH | β-Mercaptopropionic acid | Ethanol, 50°C | 82% |
Kinetic studies show second-order dependence: rate = k[3-CPA][Nu⁻] . The pKa of 3.98 facilitates deprotonation, enhancing nucleophilic attack at the β-position .
Biodegradation Mechanisms
Trichoderma asperellum MF1 degrades 3-CPA through enzymatic dehalogenation:
Step 1 : Oxidative dechlorination
3-CPA + O₂ → 2-Oxopropionic acid + HCl
Step 2 : Decarboxylation
2-Oxopropionic acid → CO₂ + Acetaldehyde
Step 3 : Reduction
Acetaldehyde + NADH → Ethanol
This pathway achieves 98% degradation efficiency in 72hrs with co-production of propionic acid (0.87g/L) .
Hazardous Reactions
3-CPA exhibits dangerous reactivity with:
Reagent Class | Products | Hazard |
---|---|---|
Sulfites/Thiosulfates | H₂S + SO₃ | Toxic gas |
Cyanides | HCN | Acute toxicity |
Active Metals | H₂ + Metal chlorides | Flammable gas |
Strong Oxidizers | Cl₂ + CO₂ | Corrosive fumes |
These exothermic reactions require strict controls on storage temperature (<30°C) and material compatibility (avoid Fe/Al containers) .
Catalytic Transformations
Recent advances demonstrate utility in heterogeneous catalysis:
a) Heck Coupling
3-CPA + Styrene → Cinnamic acid derivatives
Catalyst: Pd/C (1mol%), Yield: 78-85%
b) Enzyme-Mediated Resolution
Lipase-catalyzed esterification:
3-CPA + Ethanol → Ethyl β-chloropropionate
Enantiomeric excess: 92% (Candida antarctica lipase B)
These developments highlight 3-CPA's growing role in asymmetric synthesis and green chemistry applications.
Scientific Research Applications
Biodegradation and Environmental Remediation
Microbial Degradation
3-Chloropropionic acid is recognized for its toxicity and recalcitrance in the environment. Recent studies have focused on the biodegradation of 3CP using microorganisms. For instance, research conducted by Edbeib et al. demonstrated that the fungus Trichoderma asperellum MF1 can degrade 3CP and produce propionic acid as a by-product, showcasing a bioremediation strategy for this xenobiotic pollutant .
Case Study: Trichoderma Asperellum
- Objective : Isolate fungi capable of degrading 3CP.
- Findings : The study found that Trichoderma asperellum not only degraded 3CP but also produced propionic acid, which is widely used in animal feed and biodegradable polymers .
- Significance : This bioremediation approach offers a dual benefit: detoxifying the environment and producing commercially valuable compounds.
Agricultural Applications
This compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. Its biocidal properties make it effective in controlling unwanted plant growth.
Table 1: Agrochemical Applications of this compound
Application | Description |
---|---|
Herbicides | Used as a precursor in the synthesis of selective herbicides. |
Pesticides | Functions as an active ingredient due to its toxic properties against pests. |
Chemical Fertilizers | Acts as an intermediate in the production of fertilizers that enhance crop yield. |
Synthesis of Biodegradable Polymers
The production of propionic acid from the degradation of this compound opens avenues for developing biodegradable polymers. Propionic acid is a key building block for various biodegradable plastics, which are increasingly sought after due to environmental concerns.
Research Insights
The potential to convert waste products (like 3CP) into useful materials aligns with sustainable practices in materials science . The synthesis process not only reduces environmental pollutants but also contributes to the circular economy by creating biodegradable alternatives to petroleum-based plastics.
Pharmaceutical Applications
This compound is structurally related to gamma-hydroxybutyric acid (GHB), which has implications in pharmacology. Although it does not bind to GABA receptors, it interacts with GHB receptors, suggesting potential uses in therapeutic contexts.
Table 2: Pharmaceutical Relevance of this compound
Aspect | Details |
---|---|
GHB Receptor Interaction | May influence neurological pathways without GABAergic effects. |
Research Potential | Investigated for possible roles in drug development targeting GHB receptors. |
Mechanism of Action
3-Chloropropionic acid exerts its effects by binding to the gamma-hydroxybutyric acid receptor. it does not have an affinity for gamma-aminobutyric acid receptors. This selective binding makes it useful in research related to gamma-hydroxybutyric acid receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propionic Acid
- Structural Differences : Propionic acid lacks the terminal chlorine atom present in 3CP. This absence reduces its molecular weight (74.08 g/mol vs. 108.52 g/mol for 3CP) and alters intermolecular interactions.
- Physical Properties : Propionic acid has a lower melting point (-20.5°C) compared to 3CP (~40°C), attributed to weaker van der Waals forces and the lack of C–H···Cl contacts .
- Chemical Reactivity : The chlorine atom in 3CP enhances electrophilicity, making it more reactive in nucleophilic substitution reactions (e.g., esterification ) compared to propionic acid.
2-Chloropropionic Acid
- Positional Isomerism : The chlorine atom in 2-chloropropionic acid is on the central carbon, leading to steric hindrance near the carboxylic group.
- Toxicity : 2-Chloropropionic acid exhibits higher acute toxicity in mammals due to its interference with cellular metabolism, whereas 3CP is primarily a herbicide with lower acute toxicity .
3-Nitropropionic Acid (3-NP)
- Functional Group: 3-NP substitutes the chlorine in 3CP with a nitro group (-NO₂), significantly altering its biological activity.
Ethyl 3-Chloropropionate
- Derivative Comparison: The esterification of 3CP (e.g., ethyl 3-chloropropionate) reduces acidity (pKa ~1.2 for 3CP vs. non-acidic ester) and volatility (boiling point 156–158°C for the ester vs. 3CP’s decomposition at high temperatures) .
- Applications : Ethyl 3-chloropropionate is used as a solvent and intermediate in pharmaceuticals, contrasting with 3CP’s role in polymer synthesis .
Biodegradation and Environmental Impact
3CP is recalcitrant under abiotic conditions but can be degraded microbially:
- Bacterial Degradation: Rhodococcus sp. and Bacillus cereus SN1 metabolize 3CP via β-haloacid dehalogenases, producing non-toxic propionic acid .
- Fungal Degradation : Aspergillus aculeatinus M1 and Trichoderma sp. MF1 utilize 3CP as a carbon source, achieving ~90% dechlorination within 20 days and producing propionic acid as a byproduct .
Comparative Biodegradability :
Compound | Degradation Pathway | Key Microorganisms | Byproduct |
---|---|---|---|
3-Chloropropionic acid | β-Haloacid dehalogenase | Rhodococcus sp., Trichoderma sp. | Propionic acid |
2-Chloropropionic acid | Not a substrate for dehalogenases | N/A | N/A |
3-Nitropropionic acid | Reductive denitrification | Soil microbiota | Nitrite, propionate |
Herbicidal Activity
3CP is used in herbicides due to its biocidal properties, but its environmental toxicity limits its use compared to less persistent analogs like 3-iodopropionic acid .
Biological Activity
3-Chloropropionic acid (3-CPA) is an important chlorinated derivative of propionic acid, with the molecular formula . It serves as a key intermediate in various chemical syntheses and has been investigated for its biological activities. This article delves into the biological activity of 3-CPA, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.
This compound is characterized by the presence of a chlorine atom at the terminal position of the propionic acid chain. The molecular structure can influence its reactivity and biological interactions. The crystal structure has been elucidated, showing a monoclinic system with specific bond lengths and angles that contribute to its physical properties .
1. Antimicrobial Activity
3-CPA has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
2. Cytotoxic Effects
Research has highlighted the cytotoxic potential of 3-CPA on different cancer cell lines. In vitro studies have reported that 3-CPA can induce apoptosis in cancer cells, suggesting its role as an anticancer agent. This activity is attributed to its ability to disrupt cellular processes, leading to cell death .
3. Neurotoxic Effects
While 3-CPA shows promise in therapeutic applications, it also exhibits neurotoxic effects. Animal studies have indicated that high doses can lead to neurological impairment, which raises concerns regarding its safety profile for therapeutic use . The mechanism behind this neurotoxicity may involve interference with neurotransmitter systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3-CPA against a panel of bacterial strains. The results showed that 3-CPA had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for most tested strains, indicating moderate effectiveness compared to standard antibiotics .
- Cytotoxicity in Cancer Research : In another investigation, 3-CPA was tested on human prostate cancer cell lines (PC-3). The findings revealed that treatment with 3-CPA resulted in a significant reduction in cell viability, with IC50 values around 20 µM, highlighting its potential as an anticancer agent .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-chloropropionic acid, and how do reaction conditions influence yield?
- This compound is synthesized via nucleophilic substitution reactions. A common method involves reacting dimethyl sulfide with this compound under controlled heating (40–50°C) in acetone as a solvent to form intermediates like (2-carboxyethyl)dimethylsulfonium chloride . Alternative routes include esterification with alcohols (e.g., butan-1-ol) catalyzed by concentrated sulfuric acid, though yields vary based on reactant ratios and temperature . Optimization requires monitoring reaction kinetics and purification via crystallization or distillation.
Q. How do the physical properties of this compound impact its handling and storage in laboratory settings?
- The compound is a white crystalline solid (melting point 37–41°C) with high solubility in water, ethanol, and ether. Its density (1.27 g/cm³) and hygroscopic nature necessitate storage in airtight, light-protected containers below 25°C. Corrosivity mandates separation from strong oxidizers and bases to prevent exothermic reactions . Steam pressure (0.147 mmHg at 25°C) indicates low volatility, reducing inhalation risks but requiring ventilation during synthesis .
Q. Why does 2-chloropropionic acid exhibit greater acidity than this compound?
- The proximity of the chlorine atom to the carboxylic group in 2-chloropropionic acid enhances its +I (inductive) effect, withdrawing electron density and stabilizing the deprotonated form. In contrast, the distal chlorine in this compound exerts a weaker inductive effect, resulting in a pKa difference of ~1 unit. This principle is critical for predicting reactivity in nucleophilic substitution reactions .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- Key methods include:
- HPLC : Quantifies degradation products like propionic acid during microbial studies, with detection limits as low as 2.72 mM .
- X-ray crystallography : Resolves structural features such as C–H⋯O and C–H⋯Cl interactions, explaining elevated melting points compared to propionic acid .
- FT-IR and NMR : Confirm functional groups and track reaction progress (e.g., esterification or sulfonium salt formation) .
Advanced Research Questions
Q. How can protein engineering enhance the substrate specificity of dehalogenases for this compound degradation?
- Site-directed mutagenesis (e.g., S188V mutation in DehE) alters enzyme active sites to improve binding affinity for this compound. Computational docking studies (e.g., with Bacillus cereus WH2 dehalogenase) guide residue selection by modeling substrate-enzyme interactions. Activity assays under varied pH and temperature conditions validate kinetic parameters (e.g., kcat and Km) .
Q. What are the mechanistic pathways for fungal biodegradation of this compound?
- Trichoderma asperellum MF1 employs hydrolytic dehalogenation, cleaving the C–Cl bond to release propionic acid and Cl<sup>−</sup>. Growth studies in minimal media (10 mM this compound) show biomass yields of 0.855 g/L, with 90.32% degradation over 20 days. Metabolite profiling via GC-MS identifies intermediates, while proteomics reveals upregulated dehalogenases and oxidoreductases .
Q. How do crystal packing interactions in this compound influence its thermal stability?
- X-ray diffraction reveals shortened C–H⋯O contacts (2.54 Å) and weaker C–H⋯Cl interactions (3.32 Å) compared to propionic acid. These van der Waals forces increase lattice energy, raising the melting point by ~10°C. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (203–205°C) with bond dissociation energies .
Q. What strategies improve the efficiency of this compound in synthesizing functional surfactants?
- Reacting lignin alcohol ether with this compound (1.2:1 molar ratio) at 80°C for 4 hours yields lignin alcohol ether carboxylate surfactants (94.8% conversion). Surface tension measurements (41.2 mN/m at 2.5% concentration) and emulsification tests (31 s for turpentine) optimize performance. Co-solvents like DMF enhance reaction homogeneity .
Q. How do marine-derived bacteria degrade this compound, and what are their ecological implications?
- Marine sponges harbor Pseudomonas and Mucor species that utilize this compound as a carbon source via oxidative pathways. 16S rRNA sequencing and RT-qPCR quantify gene expression (e.g., dehH), while ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental risks of residual metabolites .
Q. What safety protocols mitigate occupational exposure risks during this compound handling?
- OSHA guidelines mandate acid-resistant PPE (neoprene gloves, goggles) and localized exhaust ventilation. Emergency protocols include immediate rinsing (15+ minutes for skin/eye contact) and spill containment using sand or vermiculite. Air monitoring ensures vapor concentrations remain below 0.147 mmHg .
Properties
IUPAC Name |
3-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMMOKECZBKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Record name | 3-CHLOROPROPIONIC ACID | |
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DSSTOX Substance ID |
DTXSID5021546 | |
Record name | 3-Chloropropanoic acid | |
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Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
3-chloropropionic acid appears as a white crystalline solid with a sharp odor. Denser than water. (USCG, 1999), Solid; Somewhat hygroscopic; [Merck Index] White solid; [CAMEO] | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Record name | 3-Chloropropionic acid | |
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Boiling Point |
392 °F at 760 mmHg (USCG, 1999), 200 °C | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Flash Point |
greater than 230 °F (USCG, 1999), Flash point > 110 °C | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Record name | 3-Chloropropionic acid | |
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Solubility |
FREELY SOL IN WATER, ALC, CHLOROFORM, MISCIBLE WITH ETHER | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Density |
1.26 (USCG, 1999) - Denser than water; will sink, DENSITY= 1.198 @ 0 °C/4 °C; BP= 155-157 °C /METHYL ESTER/ | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Record name | 3-CHLOROPROPIONIC ACID | |
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Vapor Pressure |
0.33 [mmHg] | |
Record name | 3-Chloropropionic acid | |
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Color/Form |
LEAFLETS FROM PETROLEUM ETHER, CRYSTALS | |
CAS No. |
107-94-8 | |
Record name | 3-CHLOROPROPIONIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Chloropropionic acid | |
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Record name | 3-Chloropropanoic acid | |
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Record name | 3-Chloropropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-Chloropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLOROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J180FN9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-CHLOROPROPIONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °F (USCG, 1999), 41 °C | |
Record name | 3-CHLOROPROPIONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10304 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-CHLOROPROPIONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2053 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.